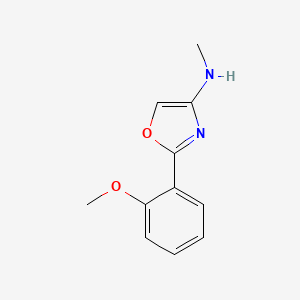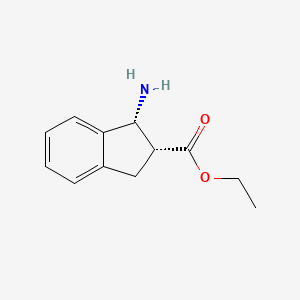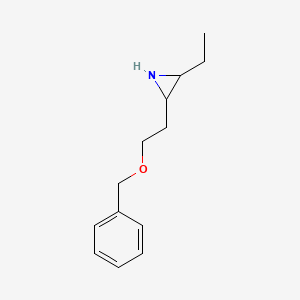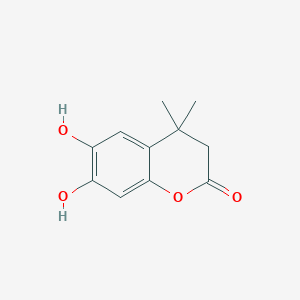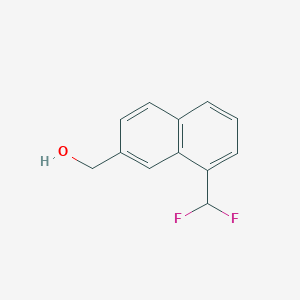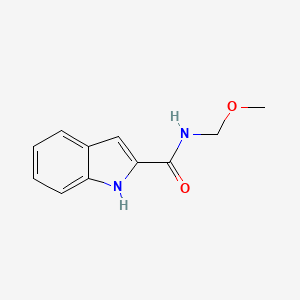
Trans-2-(9H-purin-9-yl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-(9H-purin-9-yl)cyclopentanol: is a chemical compound with the molecular formula C10H12N4O . It is a derivative of purine, a heterocyclic aromatic organic compound, and features a cyclopentanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trans-2-(9H-purin-9-yl)cyclopentanol can be achieved through several methods. One common approach involves the selective conversion of furfural to cyclopentanone or cyclopentanol using Cu–Co catalysts. These catalysts can be prepared by co-precipitation or oxalate sol–gel methods. The reaction conditions, such as hydrogen pressure and Cu loading, significantly influence the product distribution .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of catalytic hydrogenation and selective conversion using metal catalysts can be applied. The choice of catalyst and reaction conditions are critical for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: Trans-2-(9H-purin-9-yl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce fully hydrogenated cyclopentanol derivatives.
Scientific Research Applications
Chemistry: Trans-2-(9H-purin-9-yl)cyclopentanol is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules. It may serve as a model compound for investigating enzyme-substrate interactions and nucleic acid binding.
Medicine: The compound’s potential medicinal applications include its use as a precursor for developing antiviral and anticancer agents. Its purine moiety is of particular interest due to its presence in many biologically active molecules.
Industry: In the industrial sector, this compound can be utilized in the production of fine chemicals and pharmaceutical intermediates. Its reactivity and functional group compatibility make it a valuable component in various chemical processes .
Mechanism of Action
The mechanism by which Trans-2-(9H-purin-9-yl)cyclopentanol exerts its effects involves interactions with molecular targets such as enzymes and nucleic acids. The purine moiety can engage in hydrogen bonding and π-π stacking interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate enzymatic activity and affect cellular processes .
Comparison with Similar Compounds
- Cyclohexanol, 2-(9H-purin-9-yl)-, trans-
- 6-Chloro-9-(3’,3’-diethoxypropyl)purine
- 6-Mercapto-9-(3’,3’-diethoxypropyl)purine
Comparison: Trans-2-(9H-purin-9-yl)cyclopentanol is unique due to its cyclopentanol moiety, which imparts distinct chemical and physical properties compared to its analogs. For instance, Cyclohexanol, 2-(9H-purin-9-yl)-, trans- features a cyclohexanol ring, leading to differences in steric hindrance and reactivity.
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
(1R,2R)-2-purin-9-ylcyclopentan-1-ol |
InChI |
InChI=1S/C10H12N4O/c15-9-3-1-2-8(9)14-6-13-7-4-11-5-12-10(7)14/h4-6,8-9,15H,1-3H2/t8-,9-/m1/s1 |
InChI Key |
ALNZAMNUNABSQB-RKDXNWHRSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2C=NC3=CN=CN=C32 |
Canonical SMILES |
C1CC(C(C1)O)N2C=NC3=CN=CN=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



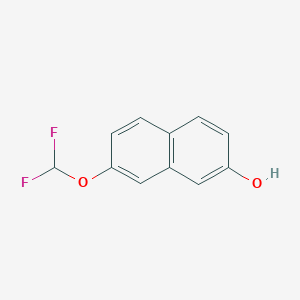
![6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11894440.png)
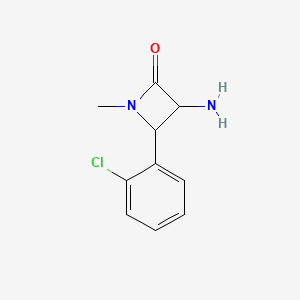
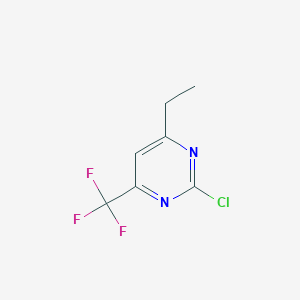
![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B11894451.png)
